1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one
Description
1-[(2-Methoxy-2-phenylethyl)sulfanyl]ethan-1-one is a sulfur-containing ethanone derivative characterized by a 2-methoxy-2-phenylethyl substituent linked via a sulfanyl (-S-) group to the ethanone core. The methoxy group likely enhances solubility compared to non-polar substituents (e.g., cyclohexyl or adamantyl), while the sulfanyl group may confer redox sensitivity or biological activity, as seen in related compounds acting as enzyme inhibitors .
Properties
IUPAC Name |
S-(2-methoxy-2-phenylethyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(12)14-8-11(13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSWMHWGLUTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one typically involves the reaction of 2-methoxy-2-phenylethanol with ethanethioic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfur-containing compounds and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding alcohol and thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters or ethers.
Scientific Research Applications
Chemistry: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include the formation of covalent bonds with active site residues or altering the conformation of the target proteins.
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Methoxy vs. Cycloalkyl/Adamantyl : The 2-methoxy-2-phenylethyl group in the target compound likely improves solubility compared to hydrophobic cyclohexyl (logP ~3.5) or adamantyl (logP ~4.2) groups. Methoxy groups typically reduce lipophilicity by ~0.5 logP units .
- Thioether vs. Sulfone : Sulfanyl groups (as in the target compound) are oxidizable to sulfones, which are more polar and stable. For example, 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-one was synthesized via sulfinic acid coupling, highlighting redox-dependent reactivity.
Synthetic Yields :
- Thioether derivatives (e.g., 1-cyclohexyl-2-(phenylthio)ethan-1-one) are synthesized in moderate yields (~52%) , while sulfonyl analogs (e.g., 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one) achieve higher yields (88%) , likely due to the stability of sulfinic acid intermediates.
Biological Relevance: HMPSNE (2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one) inhibits 3-mercaptopyruvate sulfurtransferase (3-MST), demonstrating that sulfanyl-ethanone scaffolds can target sulfur metabolism pathways .
Physicochemical and Reactivity Comparisons
Reactivity Notes:
- The sulfanyl group in the target compound is prone to oxidation, which could be exploited for prodrug designs (e.g., controlled release via sulfone formation).
- Adamantyl derivatives exhibit high thermal stability (mp >100°C in some cases ), whereas methoxy-phenyl analogs may have lower melting points due to reduced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
